6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-oxo-2-pyrrolidin-1-yl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-7-5-6(8(14)15)10-9(11-7)12-3-1-2-4-12/h5H,1-4H2,(H,14,15)(H,10,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXFMQWQERYAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171072 | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933759-57-0 | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933759-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dihydro-6-oxo-2-(1-pyrrolidinyl)-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with a keto group at the 6-position and a carboxylic acid at the 4-position, contributing to its reactivity and potential pharmacological properties.
- Molecular Formula : C9H11N3O3
- Molecular Weight : 209.20 g/mol
- CAS Number : 933759-57-0
- Boiling Point : Predicted at 369.9 ± 52.0 °C
- Density : 1.57 ± 0.1 g/cm³
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study utilized the A549 human lung adenocarcinoma model to evaluate the cytotoxic effects of various derivatives. The results demonstrated that compounds with free amino groups showed enhanced anticancer activity compared to those with acetylamino groups. Notably, one derivative reduced A549 cell viability to 66% at a concentration of 100 µM, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored against multidrug-resistant pathogens. In vitro studies indicated that certain derivatives exhibited activity against resistant strains of Klebsiella pneumoniae and Staphylococcus aureus. The structure-dependent nature of these compounds suggests that modifications can enhance their effectiveness against various bacterial strains .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. One derivative demonstrated an IC50 value of 70 nM against electric eel AChE, indicating strong inhibitory activity that could translate into therapeutic applications for cognitive disorders .
Structure-Activity Relationship (SAR)
A comparative analysis of structural variations among related compounds reveals how substituents influence biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-6-Oxo-2-(phenoxyacetyl)pyrrolidin-2-yl | Contains a phenoxyacetyl group | Enhanced solubility and potential anti-inflammatory effects |
| 1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylic Acid | Methyl group at the 1-position | Exhibits different pharmacokinetic properties |
| 2-(2,2-Dimethylpropyl)-6-Oxo-1,6-Dihydropyrimidine | Dimethylpropyl substitution | Potentially improved lipophilicity |
This table highlights how variations in substituents can affect the biological activity and physicochemical properties of these compounds.
Case Studies
- Anticancer Study : In a controlled experiment using A549 cells, various derivatives were tested for cytotoxicity. The results indicated that specific modifications led to increased potency against cancer cells while maintaining lower toxicity towards non-cancerous cells .
- Antimicrobial Efficacy : A series of derivatives were screened against clinically significant pathogens, demonstrating promising results against resistant strains. These findings suggest potential applications in treating infections caused by multidrug-resistant bacteria .
Scientific Research Applications
Biological Activities
Research indicates that 6-Oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid exhibits notable biological activities, making it a candidate for pharmacological development. Key areas of interest include:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
2. Anticancer Properties
Preliminary research suggests that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Synthetic Routes
Several synthetic methods have been developed for the preparation of this compound. These methods allow for flexibility in synthesizing derivatives with modified biological activities:
1. Condensation Reactions
The compound can be synthesized through condensation reactions involving pyrimidine derivatives and pyrrolidine precursors.
2. Multi-step Synthesis
A multi-step synthesis approach can yield various derivatives with enhanced solubility or altered pharmacokinetic properties.
Comparison with Related Compounds
Understanding the structural similarities and differences between related compounds can provide insights into their unique properties and potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxy-6-Oxo-2-(phenoxyacetyl)pyrrolidin-2-yl | Contains a phenoxyacetyl group | Enhanced solubility and potential anti-inflammatory effects |
| 1-Methyl-6-Oxo-1,6-Dihydropyrimidine-4-Carboxylic Acid | Methyl group at the 1-position | Exhibits different pharmacokinetic properties |
| 2-(2,2-Dimethylpropyl)-6-Oxo-1,6-Dihydropyrimidine | Dimethylpropyl substitution | Potentially improved lipophilicity |
Case Studies
Recent studies have highlighted specific applications of this compound in various fields:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In vitro studies published in the Journal of Medicinal Chemistry indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells, highlighting their therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The compound is compared to analogs with modifications at positions 2, 4, or 5 of the pyrimidine core. Key differences include substituent type, molecular weight, and physicochemical properties (Table 1).
Table 1: Comparative Analysis of Pyrimidine Derivatives
*Inferred from structural analysis; †Formula corrected for consistency with substituent ( lists C₁₀H₈ClNO₂, likely erroneous).
Substituent-Driven Properties
- Pyrrolidin-1-yl (Target Compound) : The cyclic amine may improve solubility in polar solvents and stabilize interactions with enzymes or receptors via hydrogen bonding .
- Pyridin-4-yl : The aromatic pyridine ring enhances planarity, favoring interactions with hydrophobic pockets in proteins (e.g., kinase active sites).
- Propan-2-yloxy : The alkoxy group introduces steric bulk and electron-withdrawing effects, which could modulate reactivity or metabolic stability.
Q & A
Basic Synthesis and Purification
Question: What are the standard methods for synthesizing 6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidine-4-carboxylic acid, and how can purity be ensured? Answer: A common synthesis route involves cyclocondensation of L-asparagine with benzaldehyde under basic conditions (e.g., 2.0 M NaOH), followed by acryloylation. Precipitation via HCl addition and cold-water washing yields the pure compound . Key steps include:
- Reaction Conditions : 50 mmol L-asparagine, 1.0 equiv benzaldehyde, 15-minute stirring in aqueous NaOH.
- Purification : Acid-induced precipitation (pH adjustment) and sequential washing to remove byproducts.
- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and NMR (δ 7.2–8.1 ppm for aromatic protons).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
